molecular formula C12H10Cl2N2O2 B13684255 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one CAS No. 92574-75-9

2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one

Cat. No.: B13684255
CAS No.: 92574-75-9
M. Wt: 285.12 g/mol
InChI Key: HMPOUYCZGZBFOK-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is a benzyl-protected pyridazinone derivative designed for research and development applications. As a member of the dichloropyridazinone family, which serves as a versatile scaffold in medicinal and agrochemical research , this compound is a valuable synthetic intermediate. Researchers can utilize this building block to explore structure-activity relationships by further functionalizing the pyridazinone core, a strategy commonly employed in the design of novel bioactive molecules . Pyridazinone derivatives are a subject of ongoing scientific interest, with published literature on their synthesis and bioactivities . The presence of chlorine atoms on the heterocyclic ring offers reactive sites for cross-coupling and nucleophilic substitution reactions, facilitating the creation of diverse compound libraries for screening. The benzyloxymethyl group introduces specific steric and electronic properties, influencing the molecule's overall characteristics. This product is provided for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

CAS No.

92574-75-9

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

4,5-dichloro-2-(phenylmethoxymethyl)pyridazin-3-one

InChI

InChI=1S/C12H10Cl2N2O2/c13-10-6-15-16(12(17)11(10)14)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8H2

InChI Key

HMPOUYCZGZBFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Alkylation Approach

A common and direct method involves the alkylation of 4,5-dichloropyridazin-3(2H)-one with benzyl alcohol or its derivatives under basic conditions. This reaction proceeds via nucleophilic substitution where the hydroxyl group of benzyl alcohol is converted into a better leaving group or activated by the base, allowing the benzyloxy methyl group to attach at the 2-position of the pyridazinone ring.

  • Typical Base: Potassium carbonate or potassium hydroxide
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Moderate heating (50–80 °C) to facilitate the reaction
  • Reaction Time: Several hours (4–12 h) depending on conditions

Etherification of Precursors

An alternative involves etherification of precursor compounds containing hydroxyl groups with benzyl halides or related derivatives. This method often requires:

  • Base: Carbonate ions (e.g., potassium carbonate) to deprotonate the hydroxyl group
  • Halogenated Benzyl Derivatives: Benzyl bromide or chloride as alkylating agents
  • Catalysts: Tetraalkylammonium salts (e.g., tetraethylammonium iodide) to facilitate nucleophilic substitution
  • Reaction Conditions: Room temperature to reflux, depending on substrate reactivity

This approach may be coupled with halogenation steps to introduce the dichloro substituents on the pyridazine ring before or after etherification.

Halogenation and Nucleophilic Substitution

The dichloropyridazinone moiety is typically introduced via halogenation of precursor pyridazinones using brominating agents such as phosphorus tribromide or pyridinium dibromide. The halogenation step is crucial to activate the ring for subsequent nucleophilic substitution reactions.

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product/Intermediate Notes
1 4,5-Dichloropyridazin-3(2H)-one + Benzyl alcohol Base (K2CO3 or KOH), solvent (DMF/DMSO), heat 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one Direct alkylation
2 Pyridazinone precursor with hydroxyl group + Benzyl halide Base (carbonate), catalyst (tetraalkylammonium iodide) Etherified intermediate Etherification route
3 Pyridazinone precursor Brominating agent (PBr3, pyridinium dibromide) Dichloropyridazinone intermediate Halogenation step
4 Dichloropyridazinone intermediate + Nucleophile (benzyloxy) Base, catalyst Final product Nucleophilic substitution

Analytical and Research Findings

  • Molecular Formula: C₁₂H₁₀Cl₂N₂O₂
  • Molecular Weight: 273.12 g/mol
  • Reactivity: The benzyloxy group allows for further nucleophilic substitution and electrophilic aromatic substitution, enabling derivatization.
  • Biological Activity: Exhibits anticonvulsant and anti-inflammatory activities, potentially interacting with protein kinases, making it a valuable lead compound in drug development.

Comparative Analysis with Related Compounds

Compound Name CAS Number Similarity Index Key Difference
4,5-Dichloro-2-methylpyridazin-3(2H)-one 933-76-6 0.90 Methyl group instead of benzyloxy
2-Benzyl-4,5-dichloropyridazin-3(2H)-one 41933-33-9 0.84 Benzyl group (no oxygen linker)
4,5-Dichloro-2-phenylpyridazin-3(2H)-one 1698-53-9 0.78 Phenyl substitution
4,5-Dichloro-3(2H)-pyridazinone 932-22-9 0.77 No substitution at position 2

The benzyloxy group in 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one contributes to its unique reactivity and biological profile.

Notes on Optimization and Scale-Up

  • Base Selection: Potassium carbonate is preferred for mild conditions; potassium t-butoxide can be used for more reactive alkylations.
  • Catalyst Use: Tetraalkylammonium iodides enhance reaction rates and yields.
  • Solvent Choice: Polar aprotic solvents improve nucleophilicity of the benzyloxy group.
  • Temperature Control: Moderate heating avoids decomposition and side reactions.
  • Purification: Standard chromatographic techniques or recrystallization from suitable solvents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The dichloro substituents at positions 4 and 5 are electron-withdrawing, activating the pyridazine ring toward nucleophilic substitution. Common reagents and outcomes include:

Reagent Conditions Product Notes
Amines (e.g., NH₃)Reflux in polar aprotic solvent (DMF, THF)4,5-Diaminopyridazin-3(2H)-one derivativeSelectivity depends on steric and electronic factors .
Alkoxides (e.g., NaOMe)K₂CO₃, DMSO, 80°C4-Methoxy-5-chloro- or 5-methoxy-4-chloro-pyridazinoneMethoxy substitution typically occurs at position 5 due to steric effects .
Thiols (e.g., HSPh)CuI catalysis, DMF, 110°CThioether derivatives (e.g., 4-PhS-5-Cl-pyridazinone)Copper-mediated coupling enhances reaction efficiency .

Benzyloxymethyl Group Reactivity

The benzyloxymethyl (-CH₂OBn) moiety undergoes cleavage or functionalization under specific conditions:

Acidic Hydrolysis

  • Conditions : HCl (conc.), H₂O/THF, reflux.

  • Product : Pyridazinone with hydroxymethyl (-CH₂OH) group.

  • Mechanism : Acid-catalyzed ether cleavage, yielding a primary alcohol .

Reductive Cleavage

  • Conditions : H₂, Pd/C, ethanol, RT.

  • Product : Pyridazinone with methyl group (-CH₃).

  • Application : Debenzylation removes protecting groups for further functionalization .

Oxidation

  • Reagent : KMnO₄, H₂O, 50°C.

  • Product : Carboxylic acid derivative (-COOH) via oxidation of the hydroxymethyl intermediate.

  • Limitation : Overoxidation may degrade the pyridazine ring.

Ring Modification and Rearrangement

The pyridazine core participates in cycloadditions and ring expansions:

Diels-Alder Reaction

  • Conditions : Maleic anhydride, toluene, 120°C.

  • Product : Bicyclic adducts with fused six-membered rings.

  • Selectivity : Electron-deficient dienophiles favor regioselective [4+2] cycloaddition.

Smiles Rearrangement

  • Conditions : Base (e.g., KOtBu), DMF, 100°C.

  • Product : Isoxazolo-pyridazine derivatives.

  • Mechanism : Intramolecular nucleophilic attack followed by ring contraction .

Catalytic Cross-Coupling Reactions

The chlorine atoms enable transition-metal-catalyzed couplings:

Reaction Type Catalyst Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄ArB(OH)₂, K₂CO₃, THFAryl-substituted pyridazinone60–75%
Buchwald-HartwigPd₂(dba)₃Amine, XPhos, tolueneAminopyridazinone50–68%

Reductive Dechlorination

  • Conditions : Zn dust, AcOH, 70°C.

  • Product : 4,5-Dihydropyridazinone.

  • Application : Reduces ring strain for further hydrogenation .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • Product : Ring-opened diazene intermediates.

  • Application : Photodynamic therapy agent synthesis .

Scientific Research Applications

2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridazinone ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone derivatives exhibit diverse reactivities and properties depending on substituent patterns. Below is a comparative analysis of 2-[(benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one with key analogs:

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Position) Molecular Formula Key Properties References
4,5-Dichloropyridazin-3(2H)-one None (base structure) C₄H₂Cl₂N₂O - Monoclinic crystal system (P21/c) with β = 100.47° .
- DFT-calculated HOMO-LUMO gap: 5.2 eV; high electronegativity index .
2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one OCOC₆H₅ (position 2) C₁₁H₆Cl₂N₂O₃ - Used as a green carbonyl source for benzazolone synthesis.
- Reacts under mild acidic/neutral conditions with Zn or NaHCO₃ .
2-Benzyl-4,5-dichloro-3(2H)-pyridazinone CH₂C₆H₅ (position 2) C₁₁H₈Cl₂N₂O - Structural analog with benzyl instead of benzyloxymethyl.
- Higher lipophilicity compared to OCH₂C₆H₅ derivatives .
6-Bromo-4,5-dichloro-3(2H)-pyridazinone Br (position 6), Cl (4,5) C₄HBrCl₂N₂O - Bromine introduces halogen bonding potential.
- Molecular weight: 278.33 g/mol; may influence bioactivity .
Target Compound OCH₂C₆H₅ (position 2), Cl (4,5) C₁₁H₈Cl₂N₂O₂ - Benzyloxymethyl group enhances polarity vs. benzyl analogs.
- Predicted lower melting point due to flexible ether linkage.

Reactivity and Functional Utility

  • Base Structure (4,5-Dichloropyridazin-3(2H)-one): The electron-deficient pyridazinone core facilitates nucleophilic aromatic substitution (NAS) at chlorine positions, enabling derivatization .
  • Phenoxycarbonyl Derivative: Serves as a recyclable carbonyl donor in one-pot syntheses of benzazolones (e.g., benzo[d]thiazol-2(3H)-ones) under eco-friendly conditions .
  • Benzyloxymethyl Derivative (Target): The ether-linked benzyl group may improve solubility in polar aprotic solvents (e.g., DCM or THF) compared to alkyl or aryl analogs, enhancing utility in solution-phase reactions.

Spectroscopic and Computational Insights

  • The base compound’s crystal structure (P21/c space group) and vibrational frequencies align with DFT calculations, validating its dimeric stabilization in the solid state .

Biological Activity

2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one, with the molecular formula C12H10Cl2N2O2C_{12}H_{10}Cl_{2}N_{2}O_{2} and a molecular weight of 273.12 g/mol, is a pyridazine derivative notable for its diverse biological activities and potential therapeutic applications. This compound incorporates a benzyloxy group and dichloropyridazine moiety, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one typically involves multi-step organic reactions. A common method includes the alkylation of 4,5-dichloropyridazin-3(2H)-one with benzyl alcohol under basic conditions to introduce the benzyloxy group. This compound can also undergo various chemical transformations due to its functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Biological Activity Overview

Research indicates that 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one exhibits several biological activities:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may act as an anticonvulsant, potentially useful in treating epilepsy.
  • Anti-inflammatory Properties : It has been noted for its anti-inflammatory effects, which could make it beneficial in managing inflammatory diseases.
  • Protein Kinase Inhibition : The compound interacts with various biological targets, particularly protein kinases, indicating potential therapeutic applications in diseases characterized by abnormal kinase activity .

Anticonvulsant Properties

A study conducted on the anticonvulsant effects of related compounds showed that derivatives similar to 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one exhibited significant activity against induced seizures in animal models. The mechanism appears to involve modulation of neurotransmitter systems and inhibition of excitatory pathways .

Anti-inflammatory Mechanism

The anti-inflammatory potential was evaluated through in vitro assays where the compound demonstrated a reduction in pro-inflammatory cytokines. This suggests that it may inhibit pathways involved in inflammation, possibly through the inhibition of NF-kB signaling or similar pathways .

Protein Kinase Interaction

Studies have shown that 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one effectively inhibits specific protein kinases involved in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one:

Compound NameCAS NumberSimilarity IndexBiological Activity
4,5-Dichloro-2-methylpyridazin-3(2H)-one933-76-60.90Anticonvulsant
2-Benzyl-4,5-dichloropyridazin-3(2H)-one41933-33-90.84Antimicrobial
4,5-Dichloro-3(2H)-pyridazinone932-22-90.77Antiproliferative

This table illustrates how structural modifications can influence biological activity while maintaining certain pharmacological profiles .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Anticonvulsant Activity : In a controlled trial involving animal models, treatment with 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one resulted in a significant decrease in seizure frequency compared to control groups.
  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Q & A

Q. Can this compound serve as a precursor for green chemistry applications?

  • Methodological Answer : Yes. Its pyridazinone core acts as a recyclable carbonyl source in eco-friendly syntheses (e.g., benzo[d]azol-2(3H)-ones). Demonstrate reusability by recovering the core after acid hydrolysis and re-introducing benzyloxy groups .

Q. What are the implications of its structural analogs in pesticide development?

  • Methodological Answer : Analogues like 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one show herbicidal activity. Compare logP values and chlorine positioning to optimize lipophilicity and environmental persistence .

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